molecular formula C36H24N2S B14127839 N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine

Cat. No.: B14127839
M. Wt: 516.7 g/mol
InChI Key: LUXWCBRFBBVMFZ-UHFFFAOYSA-N
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Description

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine: is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where boronic acids and halides are coupled in the presence of a palladium catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine in electronic applications involves its ability to transport holes efficiently. This is facilitated by its high hole mobility and the presence of electron-donating and accepting groups, which create a conducive environment for charge transport. The compound’s molecular structure allows for efficient injection and transport of positive charges (holes) from the anode to the emitting layer, enhancing device efficiency and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-amine
  • 4,4’-Bis(9H-carbazol-9-yl)biphenyl
  • Tris(4-carbazoyl-9-ylphenyl)amine

Uniqueness

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine stands out due to its unique combination of structural features that provide high hole mobility and stability. This makes it particularly suitable for use in OLEDs, where efficient charge transport is crucial .

Properties

Molecular Formula

C36H24N2S

Molecular Weight

516.7 g/mol

IUPAC Name

N-[4-(9-phenylcarbazol-3-yl)phenyl]dibenzothiophen-2-amine

InChI

InChI=1S/C36H24N2S/c1-2-8-28(9-3-1)38-33-12-6-4-10-29(33)31-22-25(16-20-34(31)38)24-14-17-26(18-15-24)37-27-19-21-36-32(23-27)30-11-5-7-13-35(30)39-36/h1-23,37H

InChI Key

LUXWCBRFBBVMFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC6=C(C=C5)SC7=CC=CC=C76)C8=CC=CC=C82

Origin of Product

United States

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